3-{[3-(Allyloxy)benzyl]amino}benzoicacid
Description
3-{[3-(Allyloxy)benzyl]amino}benzoic acid is a derivative of benzoic acid featuring a 3-aminobenzoic acid core substituted with a benzyl group bearing an allyloxy moiety at the 3-position of its aromatic ring. The allyloxy group (–O–CH₂CH=CH₂) introduces an electron-donating ether linkage, while the benzylamino bridge connects the two aromatic systems.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-[(3-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO3/c1-2-9-21-16-8-3-5-13(10-16)12-18-15-7-4-6-14(11-15)17(19)20/h2-8,10-11,18H,1,9,12H2,(H,19,20) |
InChI Key |
VNJJEXTXMATMPQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O |
solubility |
42.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-{[3-(Allyloxy)benzyl]amino}benzoic Acid and Analogous Compounds
Substituent Effects on Physicochemical Properties
Carboxylic acid substituents (e.g., 3-[(3-carboxy-1-oxo-2-propenyl)amino]benzoic acid) enhance water solubility and metal-binding capacity, whereas carbamates (e.g., 3-[(ethoxycarbonyl)amino]benzoic acid) increase lipophilicity .
Steric and Solubility Considerations :
- Bulky substituents like the isoindole dione group in reduce aqueous solubility but promote π-π stacking, which may stabilize solid-state structures or enhance interactions with aromatic biological targets .
- The cyclohexylcarbonyl group in introduces significant hydrophobicity, likely favoring membrane permeability but limiting solubility in polar solvents .
Hydrogen Bonding and Crystallinity :
- Compounds with hydrogen-bonding motifs (e.g., the ketone and furan oxygen in ) exhibit enhanced crystal lattice stability, a property critical for material science applications . The target compound’s allyloxy group lacks strong H-bond acceptors, suggesting less robust crystalline packing.
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